tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate
Description
tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted with a tert-butyl carboxylate group at the 1-position and an isopropyl group at the 5-position. Indazoles are aromatic bicyclic systems with two adjacent nitrogen atoms, conferring unique electronic and steric properties. The tert-butyl group enhances lipophilicity and serves as a protective moiety in synthetic chemistry, while the isopropyl substituent may influence steric hindrance and intermolecular interactions.
Structure
3D Structure
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 5-propan-2-ylindazole-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)11-6-7-13-12(8-11)9-16-17(13)14(18)19-15(3,4)5/h6-10H,1-5H3 |
InChI Key |
XDAUEQRNVHPVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Nitro Precursors
A common starting material for synthesizing tert-butyl indazole derivatives is 5-nitro-indazole-1-carboxylic acid tert-butyl ester . Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere effectively reduces the nitro group to an amine:
Procedure :
-
Substrate : 5-nitro-indazole-1-carboxylic acid tert-butyl ester (1.61 g, 6.2 mmol).
-
Catalyst : 10% Pd/C (0.44 g).
-
Solvent : Ethyl acetate (30 mL) or methanol (700 mL).
-
Conditions : Hydrogen pressure (50 psi), 30 minutes to 16 hours.
This step produces 5-amino-indazole-1-carboxylic acid tert-butyl ester , a pivotal intermediate for further functionalization. The reaction’s efficiency is attributed to the electron-withdrawing tert-butyl group, which stabilizes the intermediate nitroarene during reduction.
Coupling Reactions for Functionalization
Quinazoline-Indazole Coupling
A high-yielding coupling reaction between 4-chloro-2-(3-fluoro-4-phenylphenyl)-7-methoxyquinazolin-6-yl acetate and the amino intermediate demonstrates the compound’s utility in generating complex heterocycles:
Procedure :
-
Substrates :
-
4-Chloroquinazolin derivative (3.14 g, 7.42 mmol).
-
5-Amino-indazole-1-carboxylic acid tert-butyl ester (1.85 g, 7.93 mmol).
-
-
Solvent : Isopropyl alcohol (180 mL).
-
Conditions : 95°C, 5 hours.
This reaction highlights the nucleophilic aromatic substitution (S<sub>N</sub>Ar) mechanism, where the amine attacks the electron-deficient quinazoline chloride.
Acetate Esterification
Post-coupling modifications, such as acetate esterification, are employed to enhance solubility:
Example :
-
Substrate : tert-Butyl 5-(6-hydroxyquinazolin-4-ylamino)-1H-indazole-1-carboxylate.
-
Reagent : Acetic anhydride, pyridine.
Optimization Strategies and Reaction Conditions
Catalytic Hydrogenation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst Loading | 10% Pd/C (0.28 g) | 10% Pd/C (3.8 g) | 5% Pd/C (30 g) |
| Solvent | Ethyl acetate | Methanol | THF |
| Temperature (°C) | 20 | 25 | 40 |
| Time (h) | 3 | 16 | 16 |
| Yield (%) | 100 | 98.6 | 95 |
Key Insight : Higher catalyst loading and polar protic solvents (methanol) improve reaction rates and yields.
Thermal Coupling in Isopropyl Alcohol
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Substrate Ratio | 1:1 | 1:1.1 |
| Temperature (°C) | 95 | 95 |
| Time (h) | 5 | 0.25 |
| Yield (%) | 59 | 98 |
Key Insight : Shorter reaction times (0.25 hours) with excess nucleophile drive the reaction to completion.
Challenges and Limitations
-
Selectivity Issues : Competing reactions at the indazole 3- and 7-positions may occur during alkylation.
-
Purification Complexity : The tert-butyl group’s hydrophobicity complicates chromatographic separation.
-
Catalyst Deactivation : Pd/C is sensitive to sulfur-containing impurities, necessitating high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate has been investigated for its potential as a therapeutic agent, particularly due to its anti-inflammatory properties . Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially through the inhibition of specific kinases involved in inflammatory responses.
Case Study : A study demonstrated that derivatives of indazole compounds exhibited significant efficacy in reducing inflammation in animal models, suggesting that this compound could be developed further for treating inflammatory diseases.
Biochemical Research
This compound is utilized in studies focusing on enzyme inhibition and receptor binding, thereby aiding researchers in understanding complex biological pathways. Its structural features suggest potential interactions with various biological targets, including protein kinases involved in signaling pathways related to inflammation and other cellular processes.
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Indazole core with tert-butyl and isopropyl groups | Significant anti-inflammatory activity |
| Tert-butyl 5-amino-1H-indazole-1-carboxylate | Indazole core without isopropane | Moderate anti-inflammatory activity |
| Tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate | Cyclopropane instead of isopropane | Potential anti-cancer properties |
Material Science
The compound is being explored for its potential applications in creating advanced materials, such as polymers with specific properties for industrial use. The unique chemical structure allows for modifications that can enhance material performance.
Agricultural Chemistry
Research indicates that this compound may also play a role in developing agrochemicals aimed at enhancing crop protection and yield. Its efficacy in this area remains under investigation but shows promise for sustainable agricultural practices.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key reactions include:
- Formation of the Indazole Core : Utilizing starting materials such as isocyanides or hydrazines.
- Introduction of the tert-butyl Group : This step often involves alkylation techniques.
- Final Carboxylation : Achieved through carboxylic acid derivatives to yield the final product.
Mechanism of Action
The mechanism of action of tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Indazole vs. Indoline Derivatives
- tert-Butyl 6-hydroxyindoline-1-carboxylate (): Core Structure: Indoline (benzopyrrole) vs. indazole (benzodiazole). Indoline is non-aromatic due to a saturated six-membered ring, while indazole retains aromaticity. Physicochemical Properties:
- TPSA (Topological Polar Surface Area): Indoline derivatives (e.g., 50.70 Ų in ) typically exhibit higher polarity due to hydroxyl groups, compared to indazoles, which lack hydrogen bond donors unless substituted.
- Lipophilicity (LogP) : The tert-butyl group increases LogP in both systems, but indazole’s aromaticity may reduce solubility relative to indoline .
Indazole vs. Imidazole Derivatives
- 4-[(tert-butoxy)carbonyl]-1H-imidazole analogs (): Core Structure: Imidazole (5-membered, two non-adjacent nitrogens) vs. indazole (fused benzene and pyrazole). Reactivity: Imidazoles are more prone to electrophilic substitution, while indazoles exhibit stability due to aromatic conjugation. The tert-butyl carboxylate group in both systems may undergo similar deprotection reactions under acidic conditions .
Substituent Effects
tert-Butyl Carboxylate Group
- Synthetic Utility : Commonly introduced via SN2 reactions with tert-butyl chloroformate and a base (e.g., potassium carbonate in DMF, as in ). This method is likely applicable to the target indazole compound .
- Stability : The tert-butyl group provides steric protection against nucleophilic attack, enhancing stability in both indazole and indoline derivatives during synthesis.
Isopropyl vs. Hydroxyl Substituents
- Hydrogen bonding in hydroxylated derivatives () improves crystallinity, whereas isopropyl groups prioritize van der Waals interactions .
Physicochemical and Pharmacological Properties
Table 1: Comparative Properties of Selected Analogs
- Pharmacokinetics :
- BBB Permeability : The target compound’s lower TPSA (~45 Ų) compared to hydroxylated indoline derivatives (~50.70 Ų) may enhance blood-brain barrier penetration .
- CYP Inhibition : tert-Butyl groups generally reduce metabolic clearance, but indazole’s aromatic system may increase interaction with CYP isoforms compared to indoline .
Biological Activity
tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features an indazole core with a tert-butyl group and an isopropyl substituent, contributing to its lipophilicity and enhancing its bioavailability. Its molecular formula is , with a molecular weight of approximately 260.33 g/mol. The structural uniqueness of this compound positions it as a valuable candidate for drug development.
Biological Activity
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It is believed to modulate inflammatory pathways, potentially through the inhibition of specific kinases involved in these processes .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Similar indazole derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may possess comparable effects .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial activity, although specific mechanisms and targets require further elucidation.
The mechanism of action involves interaction with various biological targets, including enzymes and receptors that play crucial roles in inflammatory responses and cancer progression. Molecular docking studies indicate that the compound may bind to protein kinases, influencing their activity and downstream signaling pathways .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 5-amino-1H-indazole-1-carboxylate | Indazole core without isopropane | Moderate anti-inflammatory activity |
| Tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate | Cyclopropane instead of isopropane | Potential anti-cancer properties |
| Tert-butyl 4-(5-amino-3-methylpyrazol-1-yl)-2-methylphenol | Phenolic structure | Antioxidant activity |
Q & A
Q. What synthetic methodologies are commonly employed for tert-Butyl 5-isopropyl-1H-indazole-1-carboxylate, and what reaction parameters are critical for optimization?
The synthesis of tert-butyl-substituted indazole derivatives typically involves multi-step reactions, including cyclization and protective group strategies. For example, indazole cores are often constructed via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. Key parameters include:
- Catalyst selection : Acid catalysts (e.g., methanesulfonic acid) for cyclization steps .
- Temperature control : Reflux conditions (e.g., in methanol or THF) to drive cyclization .
- Protecting group stability : The tert-butyl carbamate group requires anhydrous conditions to prevent hydrolysis .
Optimization focuses on yield improvement through solvent polarity adjustments and catalyst loading.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- NMR spectroscopy : H and C NMR are critical for confirming substituent positions. For instance, the tert-butyl group appears as a singlet (~1.3 ppm in H NMR), while indazole protons show distinct splitting patterns .
- X-ray crystallography : Resolves absolute configuration and crystal packing. Software like SHELX refines diffraction data to model bond lengths and angles .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound are limited, general precautions for indazole derivatives include:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Under inert atmosphere (N or Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals be analyzed using graph set theory?
Graph set theory categorizes hydrogen bonds into patterns (e.g., chains, rings) to describe supramolecular interactions. For tert-butyl indazole derivatives:
- Data collection : Acquire high-resolution X-ray diffraction data to locate H-bond donors/acceptors .
- Pattern identification : Use software like Mercury or CrystalExplorer to assign graph sets (e.g., for dimeric rings).
- Etter’s rules : Predict interaction motifs based on donor-acceptor distances and angles .
Q. What challenges arise in refining the crystal structure of this compound using SHELX, and how can these be mitigated?
Common challenges include:
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Validation steps :
- DFT calculations : Compare computed H NMR chemical shifts (e.g., using Gaussian) with experimental data to identify discrepancies in substituent effects .
- Dynamic effects : Account for solvent interactions or tautomerism in simulations.
- Crystallographic validation : Use X-ray structures to verify computational geometry optimizations .
Q. What strategies are effective for analyzing the regioselectivity of electrophilic substitutions on the indazole core?
- Electronic effects : Electron-donating groups (e.g., tert-butyl) direct substitutions to para positions. Use Hammett plots to correlate substituent effects with reaction rates.
- Steric hindrance : Molecular modeling (e.g., DFT) predicts accessibility of reactive sites .
- Experimental probes : Introduce isotopic labels (e.g., C) to track substitution pathways via NMR .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
